N1-(3-fluorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
N’-(3-FLUOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a fluorophenyl group, a thiophene ring, and a triazolothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-FLUOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps. One common approach starts with the preparation of the triazolothiazole core, which can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates followed by cyclization in the presence of sodium hydroxide can yield the desired triazolothiazole intermediate .
Subsequent steps involve the introduction of the fluorophenyl group and the ethanediamide moiety. These steps may require the use of various reagents and catalysts to achieve the desired transformations. The overall synthetic route is designed to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-(3-FLUOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-(3-FLUOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory research.
Materials Science: Its heterocyclic structure can be utilized in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N’-(3-FLUOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various enzymes or receptors, potentially inhibiting their activity. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazolothiadiazine core and exhibit comparable biological activities.
Thiophene-Linked 1,2,4-Triazoles: These compounds also contain a thiophene ring and a triazole moiety, making them structurally related.
Uniqueness
N’-(3-FLUOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is unique due to the specific combination of its fluorophenyl, thiophene, and triazolothiazole groups
Properties
Molecular Formula |
C18H14FN5O2S2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]oxamide |
InChI |
InChI=1S/C18H14FN5O2S2/c19-11-3-1-4-12(9-11)21-17(26)16(25)20-7-6-13-10-28-18-22-15(23-24(13)18)14-5-2-8-27-14/h1-5,8-10H,6-7H2,(H,20,25)(H,21,26) |
InChI Key |
BIQPCKVNNSPHNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
Origin of Product |
United States |
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